molecular formula C30H63N B12055673 Triisodecylamine CAS No. 35723-89-8

Triisodecylamine

Cat. No.: B12055673
CAS No.: 35723-89-8
M. Wt: 437.8 g/mol
InChI Key: DLFKJPZBBCZWOO-UHFFFAOYSA-N
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Description

Triisodecylamine is an organic compound with the chemical formula C30H63N. It is a tertiary amine, characterized by the presence of three isodecyl groups attached to a nitrogen atom. This compound is known for its use in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triisodecylamine can be synthesized through the alkylation of ammonia or primary amines with isodecyl halides. The reaction typically involves the use of a strong base, such as sodium or potassium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion of the starting materials.

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Triisodecylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the isodecyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides or aryl halides are commonly used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: Various alkyl or aryl-substituted amines.

Scientific Research Applications

Triisodecylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: It is employed in the extraction and purification of biomolecules due to its ability to form stable complexes with various biological molecules.

    Medicine: It is investigated for its potential use in drug delivery systems, where its lipophilic nature can enhance the solubility and bioavailability of hydrophobic drugs.

    Industry: It is used as a corrosion inhibitor in the petroleum industry and as an additive in lubricants to improve their performance.

Mechanism of Action

The mechanism of action of triisodecylamine involves its ability to interact with various molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions enable it to form stable complexes with other molecules, thereby influencing their chemical and physical properties. In biological systems, it can interact with cell membranes and proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Tri-n-octylamine: Similar in structure but with octyl groups instead of isodecyl groups.

    Tri-n-decylamine: Similar in structure but with decyl groups instead of isodecyl groups.

    Triisooctylamine: Similar in structure but with isooctyl groups instead of isodecyl groups.

Uniqueness

Triisodecylamine is unique due to the presence of isodecyl groups, which impart distinct steric and electronic properties compared to other alkylamines. These properties influence its reactivity, solubility, and ability to form complexes, making it particularly useful in specific industrial and research applications.

Properties

CAS No.

35723-89-8

Molecular Formula

C30H63N

Molecular Weight

437.8 g/mol

IUPAC Name

8-methyl-N,N-bis(8-methylnonyl)nonan-1-amine

InChI

InChI=1S/C30H63N/c1-28(2)22-16-10-7-13-19-25-31(26-20-14-8-11-17-23-29(3)4)27-21-15-9-12-18-24-30(5)6/h28-30H,7-27H2,1-6H3

InChI Key

DLFKJPZBBCZWOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCN(CCCCCCCC(C)C)CCCCCCCC(C)C

Origin of Product

United States

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